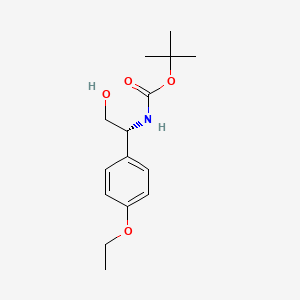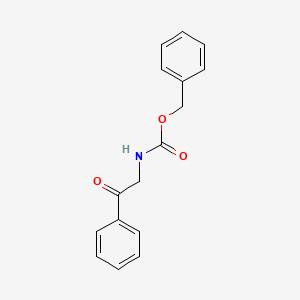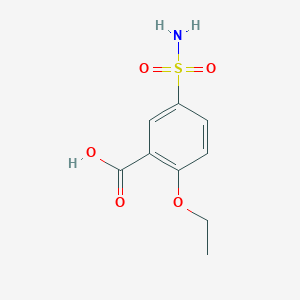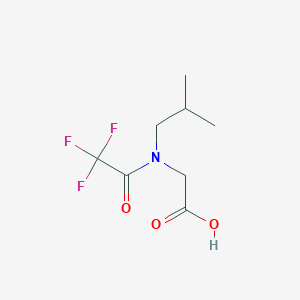
tert-Butyl (R)-(1-(4-ethoxyphenyl)-2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an ethoxyphenyl group, and a hydroxyethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate ethoxyphenyl derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of tert-butyl carbamate with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and purification methods are critical factors in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to alcohols.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: In biological research, it can be used as a protecting group for amines, facilitating the synthesis of complex molecules
Industry: In the industrial sector, the compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethoxyphenyl group can participate in aromatic interactions, while the hydroxyethyl group can engage in hydrogen bonding and other polar interactions.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the ethoxyphenyl and hydroxyethyl groups.
tert-Butyl-N-methylcarbamate: Similar structure but with a methyl group instead of the ethoxyphenyl group.
Phenyl carbamate: Contains a phenyl group instead of the ethoxyphenyl group.
Uniqueness: The presence of the ethoxyphenyl and hydroxyethyl groups in tert-butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate provides unique reactivity and interactions compared to simpler carbamates
Propriétés
Formule moléculaire |
C15H23NO4 |
|---|---|
Poids moléculaire |
281.35 g/mol |
Nom IUPAC |
tert-butyl N-[(1R)-1-(4-ethoxyphenyl)-2-hydroxyethyl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-5-19-12-8-6-11(7-9-12)13(10-17)16-14(18)20-15(2,3)4/h6-9,13,17H,5,10H2,1-4H3,(H,16,18)/t13-/m0/s1 |
Clé InChI |
GOTGJLLWSQHSEE-ZDUSSCGKSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)[C@H](CO)NC(=O)OC(C)(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C(CO)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B15306914.png)
![[6-(Pentafluoroethyl)pyridin-2-yl]methanol](/img/structure/B15306919.png)

![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)



![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-ol](/img/structure/B15306973.png)




